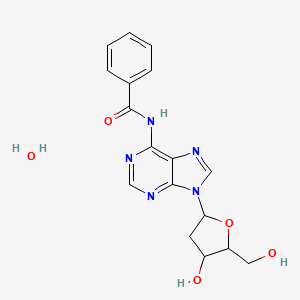
N6-Benzoyl-2''-deoxyadenosine Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzoyl-2’-deoxyadenosine hydrate is a chemical compound with the empirical formula C17H17N5O4 · xH2O and a molecular weight of 355.35 (anhydrous basis) . It is a derivative of deoxyadenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a benzoyl group. This modification imparts unique properties to the molecule, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-deoxyadenosine hydrate typically involves the benzoylation of 2’-deoxyadenosine. This reaction can be carried out using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for N6-Benzoyl-2’-deoxyadenosine hydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction, but with optimized reaction conditions and purification techniques to ensure high yield and purity. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N6-Benzoyl-2’-deoxyadenosine hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N6-benzoyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert the benzoyl group back to the original amine group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N6-Benzoyl-2’-deoxyinosine.
Reduction: 2’-Deoxyadenosine.
Substitution: Various N6-substituted 2’-deoxyadenosine derivatives.
Aplicaciones Científicas De Investigación
N6-Benzoyl-2’-deoxyadenosine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Mecanismo De Acción
The mechanism of action of N6-Benzoyl-2’-deoxyadenosine hydrate involves its incorporation into nucleic acids. The benzoyl group at the N6 position can influence the hydrogen bonding and base-pairing properties of the molecule, affecting DNA and RNA structure and function. This modification can interfere with enzymatic processes such as DNA polymerase activity, making it useful in studying replication and repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzoyl-adenosine: Similar structure but with a ribose sugar instead of deoxyribose.
N6-Benzoyl-2’-deoxyguanosine: Similar structure but with a guanine base instead of adenine.
N6-Benzoyl-2’-deoxycytidine: Similar structure but with a cytosine base instead of adenine.
Uniqueness
N6-Benzoyl-2’-deoxyadenosine hydrate is unique due to its specific modification at the N6 position of the adenine base and the presence of a deoxyribose sugar. This combination imparts distinct properties that make it valuable in nucleic acid research and biotechnological applications .
Propiedades
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYMWRRSSDKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)
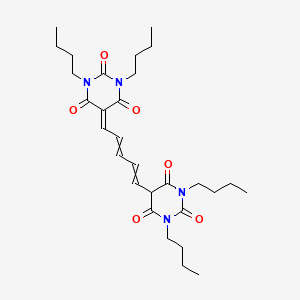

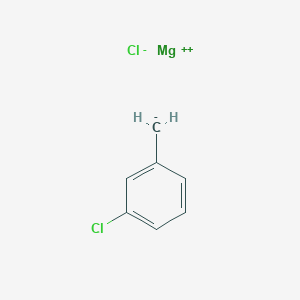
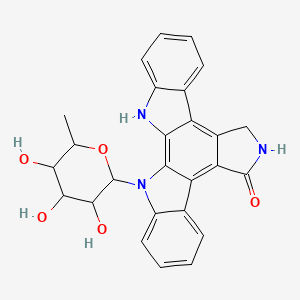

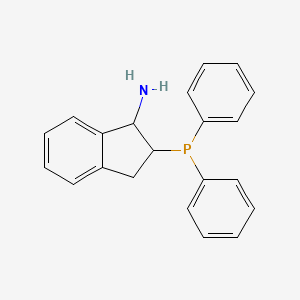
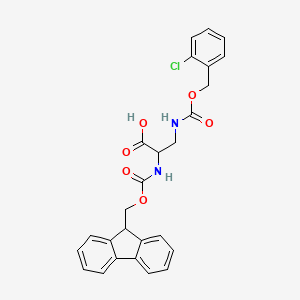
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]acetic acid](/img/structure/B13385931.png)
![3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt](/img/structure/B13385951.png)
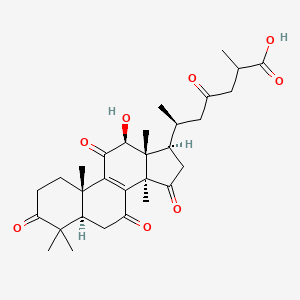

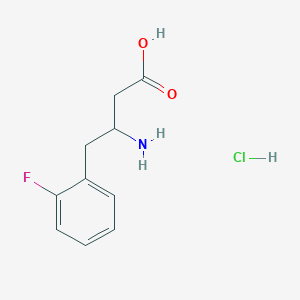
![[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)
